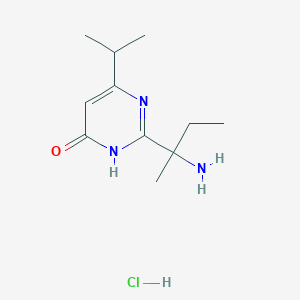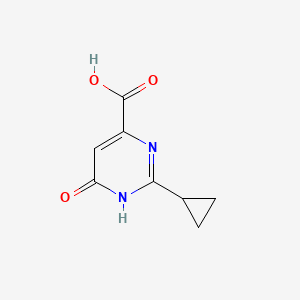
6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol
描述
The compound “6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, amidation, or condensation . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be analyzed based on the functional groups present in the molecule. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution, while the pyrimidine ring might participate in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, infrared spectroscopy can provide information about the functional groups present in the molecule, while mass spectrometry can provide information about the molecular weight .科学研究应用
Medicinal Chemistry: Enhancing Drug Potency
The compound has been explored for its potential to improve the potency of medicinal scaffolds. By substituting a phenyl group with a ferrocenyl moiety, researchers aim to enhance the pan-inhibitory potency of certain compounds, particularly those involved in the kynurenine pathway, which is often activated in cancer .
Bio-orthogonal Chemistry: Cellular Manipulation
In bio-orthogonal chemistry, this compound is part of a class of reactions that target non-native molecules within biological systems. Such methodologies enable artificial chemical reactions on cellular surfaces, in the cytosol, or within the body, which are crucial for cell labeling, biosensing, and polymer synthesis .
Drug Design: Structural Diversity
The compound’s framework is utilized in drug design to generate structural diversity. Its incorporation into drug candidates can influence the stereochemistry and three-dimensional coverage of the molecules, which is significant for the binding mode to enantioselective proteins .
Cancer Research: Tryptophan Degradation Pathway
In cancer research, derivatives of 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol are being studied for their ability to inhibit enzymes in the tryptophan degradation pathway. This pathway is a major route of tryptophan degradation in vertebrates and is often upregulated in cancerous conditions .
Antibacterial Treatments: Schiff Bases Synthesis
The compound is involved in the synthesis of Schiff bases, which have shown promise in antimicrobial activities. These bases are being investigated for their potential to halt the development of bacteria, offering a new avenue for antibacterial treatments .
Enzyme Inhibition: Therapeutic Applications
In the context of enzyme inhibition, this compound is part of studies aiming to design inhibitors for enzymes like α-glucosidase. Such inhibitors are beneficial for glycemic control in diabetes and other metabolic disorders, showcasing the compound’s therapeutic applications .
安全和危害
未来方向
属性
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOXBWWFBZFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)


![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)



![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)

